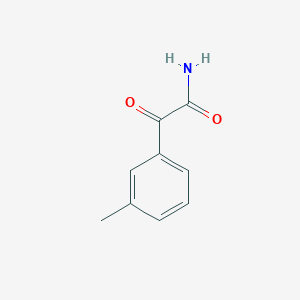

2-Oxo-2-(m-tolyl)acetamide

Description

Significance and Context within Organic Chemistry

The significance of 2-Oxo-2-(m-tolyl)acetamide in organic chemistry is intrinsically linked to the versatile chemistry of the α-ketoamide scaffold. This functional group is a privileged structure in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. nih.govresearchgate.netresearchgate.net The presence of two adjacent carbonyl groups and an amide linkage provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. nih.gov This makes this compound and its relatives valuable intermediates for creating libraries of compounds for drug discovery programs. nih.gov

The reactivity of the α-ketoamide moiety allows it to act as both an electrophile and a nucleophile, participating in a wide array of chemical transformations. nih.gov This dual reactivity is a key reason for its utility as a synthetic intermediate.

Historical Perspective on α-Ketoamide Scaffolds in Chemical Synthesis

The α-ketoamide motif is not a recent discovery; it is present in several natural products that have been known for decades, such as the immunosuppressant drugs FK-506 and rapamycin. nih.govnih.gov The recognition of this scaffold's importance in biologically active natural products spurred the development of various synthetic methods to construct it.

Historically, the synthesis of α-ketoamides has evolved significantly. Early methods often involved multi-step sequences with harsh reagents. However, the continuous demand for more efficient and environmentally benign processes has led to the development of a vast number of synthetic protocols over the past few decades. researchgate.net These modern methods include C(2)-oxidation of amide starting materials, amidation approaches that form the C(1)-N bond, and strategies centered on the construction of the C(1)-C(2) bond. researchgate.net More recently, catalytic methods, including those using copper and palladium, have gained prominence for their efficiency and selectivity. researchgate.net

Current Research Landscape of this compound and its Analogues

Current research continues to explore the potential of this compound and its analogues in various scientific domains, particularly in medicinal chemistry. The core structure of this compound serves as a foundation for the design and synthesis of novel compounds with a range of biological activities.

For instance, derivatives incorporating the this compound moiety have been investigated for their potential as antimicrobial and anticancer agents. In one study, an isatin (B1672199) derivative of N-(m-tolyl)acetamide was identified as a potential inhibitor of peptidoglycan glycosyltransferase, a key enzyme in bacterial cell wall biosynthesis. nih.gov Another area of active research involves the synthesis of complex heterocyclic systems derived from this compound, which have shown promise in various therapeutic areas. evitachem.com

Furthermore, research into the synthesis of α-ketoamides remains a vibrant field. A recent study detailed a decarboxylative strategy for the rapid assembly of α-ketoamides, including 2-Oxo-2-phenyl-N-(m-tolyl)acetamide, under mild, solvent-free conditions. rsc.org Another publication describes the selective synthesis of N- nih.govevitachem.commdpi.comtriazinyl-α-ketoamides, using derivatives of this compound as key examples, highlighting the ongoing efforts to create novel molecular frameworks. mdpi.comnih.gov These studies underscore the continued relevance of this compound and its structural class in advancing chemical synthesis and drug discovery.

Table 2: Spectroscopic Data for 2-Oxo-2-phenyl-N-(m-tolyl)acetamide

| Spectroscopy | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.02 (s, 1H), 8.37 (d, J = 7.9 Hz, 2H), 7.60 (t, J = 7.4 Hz, 1H), 7.54 (s, 1H), 7.46 (dd, J = 16.7, 8.5 Hz, 3H), 7.24 (t, J = 7.8 Hz, 1H), 6.98 (d, J = 7.5 Hz, 1H), 2.34 (s, 3H) | rsc.org |

| ¹³C NMR (126 MHz, CDCl₃) | δ 187.6, 159.1, 139.2, 136.7, 134.6, 133.1, 131.5, 129.1, 128.6, 125.7, 121.2, 21.5 | rsc.org |

Note: This table provides specific spectral data for a closely related analogue, illustrating the type of characterization performed on these compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRSWNFAPXXWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo 2 M Tolyl Acetamide and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing α-ketoamides often involve harsh reaction conditions and the use of harmful reagents, which can limit their practical application. nih.gov

Amidation of α-Oxocarboxylic Acids with Amines

The amidation of α-oxocarboxylic acids with amines is a common method for the synthesis of α-ketoamides. rsc.org This approach, however, often requires the use of carboxylic acid activating reagents. rsc.org

Reaction with Acyl Chlorides

The reaction of amines with acyl chlorides is another established route for forming amide bonds. This method can be effective but may also require careful handling of the reactive acyl chloride starting materials.

Advanced and Green Synthetic Approaches

Recent research has focused on developing more efficient, environmentally friendly, and practical methods for the synthesis of α-ketoamides. These advanced approaches aim to overcome the limitations of traditional synthetic routes.

Decarboxylative Strategies for α-Ketoamide Synthesis

Decarboxylative coupling reactions have emerged as a powerful tool for forming new bonds in organic synthesis. For the synthesis of α-ketoamides, a notable strategy involves the decarboxylative coupling of α-keto acids with isocyanides and water. rsc.org This method is advantageous as it can be performed under mild, metal-free electrochemical conditions. rsc.org Another approach describes a simple and practical method for α-ketoamide synthesis through a decarboxylative strategy of isocyanates with α-oxocarboxylic acids under mild conditions without the need for an oxidant or additive. rsc.org This reaction shows good substrate scope and functional group compatibility. rsc.org

A photocatalytic method has also been developed for the decarboxylative cross-coupling of α,β-unsaturated acids with amines to produce α-ketoamides. acs.org This process uses molecular oxygen and water as sources for the oxygen atoms in the final product, presenting a green and sustainable synthetic route. acs.org

Aerobic Benzyl Oxidation of Amides

The direct oxidation of benzylic C-H bonds offers a direct route to valuable carbonyl compounds. A copper(II)-mediated aerobic oxidation of benzylimidates has been developed for the synthesis of primary α-ketoamides. figshare.comacs.orgorganic-chemistry.org This method utilizes molecular oxygen as a sustainable oxidant and proceeds under mild conditions. figshare.comacs.orgorganic-chemistry.org The imidate group adjacent to the benzylic position is crucial for this transformation. figshare.comacs.org

Metal- and Solvent-Free Protocols

The development of metal- and solvent-free synthetic methods is a key goal in green chemistry. Several such protocols have been reported for the synthesis of α-ketoamides.

One such method involves the one-pot synthesis of α-ketoamides from easily available ethylarenes and amines. rsc.orgscispace.com This protocol proceeds through the in situ generation of aryl ketones followed by amidation, using a catalytic system of I2–pyridine (B92270)–TBHP and sequential NaI–TBHP mediated oxidative amidation without any solvent. rsc.orgscispace.com

Another approach utilizes a glucose-based carbonaceous material as a recyclable, metal-free catalyst for the oxidative cross-dehydrogenative coupling of α-ketoaldehydes with amines. rsc.org This method is performed under solvent-free conditions at a low temperature of 50 °C. rsc.org

Furthermore, a metal-free oxidative amidation of 2-oxoaldehydes with amines using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant has been developed. organic-chemistry.org This reaction proceeds through an iminium ion intermediate. organic-chemistry.org

| Synthetic Approach | Key Features | Reactants | Products |

| Decarboxylative Coupling | Metal-free, electrochemical, mild conditions | α-keto acids, isocyanides, water | α-ketoamides |

| Decarboxylative Strategy | Mild conditions, no oxidant/additive | Isocyanates, α-oxocarboxylic acids | α-ketoamides |

| Photocatalytic Decarboxylation | Green, sustainable, uses O2 and H2O | α,β-unsaturated acids, amines | α-ketoamides |

| Aerobic Benzyl Oxidation | Uses molecular oxygen as oxidant, mild conditions | Benzylimidates | Primary α-ketoamides |

| Metal- and Solvent-Free | One-pot, in situ generation of intermediates | Ethylarenes, amines | α-ketoamides |

| Metal-Free Catalysis | Recyclable catalyst, solvent-free | α-ketoaldehydes, amines | α-ketoamides |

| Metal-Free Oxidation | DMSO as oxidant and solvent | 2-oxoaldehydes, amines | α-ketoamides |

Electrochemical Synthesis Methods for α-Ketoamides

The synthesis of α-ketoamides, including 2-Oxo-2-(m-tolyl)acetamide, has been significantly advanced through the adoption of electrochemical methods. These techniques are recognized for their environmental benefits, as they utilize electrons as traceless redox agents, thereby minimizing the need for chemical oxidants. sioc-journal.cn

A prominent electrochemical strategy involves the direct amidation of α-ketoaldehydes with amines. This approach operates under catalyst- and oxidant-free conditions, generating hydrogen as the only byproduct. organic-chemistry.org Research has demonstrated that this method is highly efficient, with optimization experiments identifying ideal conditions such as the use of a graphite (B72142) rod anode and a platinum plate cathode in acetonitrile (B52724) (MeCN) solvent under a constant current. organic-chemistry.org The process shows broad applicability to various primary and secondary amines, including aromatic variants, and is scalable, making it suitable for larger-scale production. organic-chemistry.org Mechanistic studies point towards an ionic pathway that involves iminium and hemiaminal intermediates. organic-chemistry.org

Another innovative electrochemical route is the decarboxylative coupling of α-keto acids with isocyanides and water. rsc.orgrsc.org This metal-free approach is conducted at room temperature in a simple undivided cell, using n-Bu4NI as the electrolyte. rsc.orgrsc.org It offers a convenient and rapid method for constructing a diverse range of α-ketoamides in moderate to good yields. rsc.org Mechanistic investigations have confirmed the involvement of a decarboxylative process, with water playing a crucial role in facilitating the electrochemical redox of the α-keto acids. rsc.orgrsc.org Furthermore, a selective electrochemical method using α-keto acids and amines has been developed to produce α-ketoamides, a process that is notable for being free of metal catalysts and external oxidants and tolerant of a wide range of functional groups. nih.gov

Table 1: Overview of Electrochemical Synthesis Methods for α-Ketoamides

| Method | Precursors | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Direct Amidation | α-Ketoaldehydes, Amines | Graphite anode, Platinum cathode, Constant current (6 mA), MeCN solvent | Catalyst-free, Oxidant-free, High atom economy, Scalable, Forms H₂ as sole byproduct. organic-chemistry.org |

| Decarboxylative Coupling | α-Keto acids, Isocyanides, Water | n-Bu₄NI (electrolyte), Undivided cell, Constant current | Metal-free, External oxidant-free, Mild room temperature conditions. rsc.orgrsc.org |

| Decarboxylative Dehydration | α-Keto acids, Amines | Electrochemical conditions | Metal-free, External oxidant-free, Broad functional group tolerance. nih.gov |

Synthesis of Key Precursors and Intermediates for this compound Functionalization

The functionalization of this compound relies on the availability of key precursors and intermediates, primarily derived from m-toluic acid and its subsequent conversion to more reactive species like m-toluoyl chloride or m-tolylglyoxal.

The synthesis of m-toluoyl chloride, a critical intermediate, is commonly achieved by activating m-toluic acid. A conventional and effective method involves treating m-toluic acid with thionyl chloride (SOCl₂). researchgate.net This reaction efficiently converts the carboxylic acid to the more reactive acid chloride. Alternative chlorinating agents such as triphosgene (B27547) have also been employed, offering advantages like being a solid reagent and producing cleaner reactions. acs.org Another approach for the activation of m-toluic acid is the use of 1,1'-carbonyl-diimidazole (CDI), which forms an active 1-(m-toluoyl)imidazole intermediate. This one-pot method is efficient, and the byproducts are water-soluble, simplifying the purification process through liquid-liquid extraction. doaj.org

For syntheses that proceed via α-ketoaldehyde intermediates, the preparation of m-tolylglyoxal is essential. Phenylglyoxals and their derivatives, such as tolylglyoxal, can be synthesized from readily available starting materials like 2-(methylsulfinyl)acetophenone derivatives. orgsyn.org The synthesis of m-tolylglyoxal hydrate (B1144303) has been documented in the context of its use in subsequent reactions to form heterocyclic structures. anu.edu.au Arylglyoxals, including m-tolylglyoxal, are also key reactants in multicomponent reactions, such as the Ugi four-component reaction, to produce complex carboxamides. thieme-connect.comlookchem.com

Table 2: Synthesis of Key Precursors for this compound

| Precursor/Intermediate | Starting Material | Reagent(s) | Key Features |

|---|---|---|---|

| m-Toluoyl chloride | m-Toluic acid | Thionyl chloride (SOCl₂) | Standard and effective method for acid chloride formation. researchgate.net |

| m-Toluoyl chloride | m-Toluic acid | Triphosgene | Solid chlorinating agent, results in a cleaner reaction. acs.org |

| 1-(m-Toluoyl)imidazole | m-Toluic acid | 1,1'-Carbonyldiimidazole (CDI) | One-pot synthesis with easy, water-based workup. doaj.org |

| m-Tolylglyoxal | m-Tolyl derivative (e.g., m-tolylacetophenone) | Oxidation (e.g., via sulfoxide) | Provides the α-ketoaldehyde necessary for direct amidation methods. orgsyn.org |

Chemical Reactivity and Transformation of 2 Oxo 2 M Tolyl Acetamide

Oxidative Reactions and Derived Products

While 2-Oxo-2-(m-tolyl)acetamide is itself an oxidation product, it can participate in further oxidative transformations. The α-ketoamide moiety is central to these reactions, often involving the introduction of new functional groups or the formation of more complex molecular architectures.

One notable oxidative reaction is the amidation of α-ketoamides. For instance, α-ketoamides derived from tryptamine (B22526) can be synthesized via an oxidative amidation strategy. This involves the reaction of tryptamine with appropriately substituted 2,2-dibromo-1-phenylethanones in the presence of an oxidant like cumene (B47948) hydroperoxide. beilstein-journals.org This strategy highlights a synthetic route to complex ketoamides that can serve as precursors for natural product synthesis. beilstein-journals.org

Another example involves the photo-oxidation of related enamines. The oxidative cleavage of the C=C bond in enamines in the presence of singlet oxygen (¹O₂) is a known method to generate carbonyl compounds, including α-keto amides. acs.org A photosensitized reaction using recyclable H₂TPP in visible light can convert β-enaminonitriles to α-keto amides, demonstrating a green chemistry approach to their synthesis. acs.org Furthermore, N-iodosuccinimide (NIS) can initiate photo-induced oxidative decarboxylative sulfoximidation of cinnamic acids, leading to the formation of α-keto-N-acyl sulfoximines, with compounds like this compound being relevant intermediates or products in related transformations. rsc.org

| Reaction Type | Reagents/Conditions | Product Class | Ref |

| Oxidative Amidation | 2,2-dibromo-1-arylethanone, Tryptamine, NaI, Et₃N, Cumene hydroperoxide, DMSO | N-Aryl-α-ketoamides | beilstein-journals.org |

| Photosensitized Oxidation | β-Enaminonitrile, H₂TPP, Visible light, Air | α-Keto amides | acs.org |

| Oxidative Decarboxylative Sulfoximidation | Cinnamic acid, NH-Sulfoximine, NIS, Blue LEDs, DCM | α-Keto-N-acyl sulfoximines | rsc.org |

Reductive Reactions and Derived Products

The ketone group in this compound is susceptible to reduction, providing access to α-hydroxy amides and α-amino acid derivatives, which are valuable chiral building blocks.

A significant reductive transformation is the asymmetric reductive amination of α-keto amides. A ruthenium-catalyzed direct asymmetric reductive amination of α-keto amides using ammonium (B1175870) salts has been developed. This method provides a route to a variety of enantiomerically enriched α-aryl or alkyl unprotected α-amino acid derivatives. molaid.com This reaction demonstrates the conversion of the α-keto group into a primary amine with high enantioselectivity.

| Reaction Type | Catalyst/Reagents | Product Class | Ref |

| Asymmetric Reductive Amination | Ru-catalyst, Ammonium salt | Enantiomerically enriched α-amino acid derivatives | molaid.com |

Nucleophilic and Electrophilic Substitution Reactions at the Amide Linkage

The amide linkage and its adjacent positions in this compound are active sites for substitution reactions. The nitrogen atom can act as a nucleophile, while the carbonyl carbon is an electrophilic center.

Nucleophilic substitution is a key step in the synthesis of many derivatives. For example, the reaction of 2-chloro-N-(p-tolyl)acetamide with 3-methylquinoxalin-2(1H)-one in the presence of a base and a phase-transfer catalyst yields 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. iucr.org This reaction involves the nucleophilic attack of the quinoxalinone nitrogen on the α-carbon of the acetamide (B32628). Similarly, the synthesis of N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives proceeds via nucleophilic substitution of a chloroacetamide with 1,3,4-oxadiazole-2-thiols. researchgate.net

The amide bond itself is formed through the reaction of an amine (m-toluidine) with an activated α-keto acid derivative, a classic example of nucleophilic acyl substitution. Furthermore, the amide nitrogen can participate in reactions such as the Hofmann-type rearrangement. Mechanistic studies of the reaction of primary α-oxoamides with N-iodosuccinimide (NIS) show a rearrangement that proceeds through an ionic pathway to generate a key acyl isocyanate intermediate, which can then be trapped by amines to form N-acylureas. acs.org

| Reaction Type | Reactants | Product Type | Ref |

| Nucleophilic Substitution | 2-Chloro-N-(p-tolyl)acetamide, 3-Methylquinoxalin-2(1H)-one | N-Substituted quinoxalinone acetamide | iucr.org |

| Nucleophilic Substitution | 2-Chloro-N-aryl acetamide, 1,3,4-Oxadiazole-2-thiol | Thioether-linked oxadiazole acetamides | researchgate.net |

| Hofmann-Type Rearrangement | Primary α-oxoamide, NIS | Acyl isocyanate | acs.org |

Cyclization and Heterocycle Formation Involving this compound

The functional groups of this compound make it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. The α-dicarbonyl moiety can react with binucleophiles to form various ring systems.

One important application is in the synthesis of β-carbolines. N-Aryl-α-ketoamides derived from tryptamine undergo a Lewis acid-mediated Bischler–Napieralski type cyclization to form dihydro-β-carbolines. beilstein-journals.org These can be further oxidized to aromatic β-carbolines, which are structurally related to important natural products like eudistomin. beilstein-journals.org

The reaction of this compound with 2-amino-1,3,5-triazines can lead to the formation of N- beilstein-journals.orgevitachem.commdpi.comtriazinyl-α-ketoamides. mdpi.comnih.gov These products themselves are complex heterocyclic systems and can be starting points for further transformations. For instance, the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine and K₃PO₄ can selectively produce these α-ketoamides. mdpi.comnih.gov

Furthermore, related α-cyanoacetamides are versatile synthons for heterocycles like thiazoles, pyrimidines, and imidazoles. ekb.eg For example, 2-cyano-N-arylacetamides react with various reagents to form iminocoumarins, benzothiazoles, and thiazolidinones. ekb.egresearchgate.net The reaction of 2-cyano-N-(pyridin-2-yl)acetamide with phenyl isothiocyanate followed by hydrazonoyl halides leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. scispace.com

| Precursor | Reagents/Conditions | Heterocyclic Product | Ref |

| N-(2-(1H-Indol-3-yl)ethyl)-2-oxo-2-arylacetamide | Boron trifluoride etherate | Dihydro-β-carboline | beilstein-journals.org |

| This compound, 2-Amino-1,3,5-triazine | Iodine, K₃PO₄ | N- beilstein-journals.orgevitachem.commdpi.comTriazinyl-α-ketoamide | mdpi.comnih.gov |

| 2-Cyano-N-arylacetamide | Salicylaldehyde | Iminocoumarine | ekb.eg |

| 2-Cyano-N-arylacetamide | o-Aminothiophenol | Benzothiazole | ekb.eg |

| 2-Cyano-N-arylacetamide, Phenyl isothiocyanate, Chloroacetyl chloride | Thiazolidinone | researchgate.net | |

| 2-Cyano-N-(pyridin-2-yl)acetamide, Phenyl isothiocyanate, Hydrazonoyl halide | 1,3,4-Thiadiazole | scispace.com |

Mechanistic Studies of Chemical Transformations of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of this compound.

Mechanistic studies on the NIS-mediated Hofmann-type rearrangement of primary α-oxoamides have revealed that the transformation proceeds via an ionic pathway. A key step in this mechanism is an acyl transfer that generates an acyl isocyanate intermediate. acs.org This intermediate is highly reactive and can be trapped by various nucleophiles.

In contrast, a palladium-catalyzed synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides is proposed to proceed through a radical process. acs.org ¹³C-labeling experiments have been used to trace the origin of the amide carbon in the final products. acs.org Similarly, the electrochemical cross-coupling reaction between DMF and α-ketoacids to form α-ketoamides is believed to involve a dimethyl carbamoyl (B1232498) radical generated from the cleavage of DMF under mild electrochemical conditions. molaid.com

The mechanism for the Lewis acid-catalyzed formation of dihydro-β-carbolines from α-ketoamides has also been investigated. The proposed pathway involves the initial formation of an intermediate which then undergoes a sequential prototropic migration to yield the final cyclized product. beilstein-journals.org These studies, often supported by techniques like 2D NMR, are essential for confirming the structure of intermediates and products. beilstein-journals.org

Spectroscopic Characterization and Structural Elucidation of 2 Oxo 2 M Tolyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different protons are observed. nih.govmdpi.com The spectrum shows a broad singlet at 11.59 ppm, which is attributed to the amide proton (NH). nih.govmdpi.com A singlet at 8.53 ppm corresponds to the proton on the triazine ring. nih.govmdpi.com A multiplet observed between 7.93 and 7.73 ppm represents two protons of the m-tolyl group. nih.govmdpi.com A doublet at 7.45 ppm with a coupling constant of 7.6 Hz and a triplet at 7.41 ppm with a coupling constant of 7.6 Hz are assigned to the other two protons of the m-tolyl ring. nih.govmdpi.com The singlets at 3.10 ppm and 2.57 ppm are due to the two methyl groups attached to the dimethylamino group on the triazine ring, and the singlet at 2.43 ppm corresponds to the methyl group of the m-tolyl moiety. nih.govmdpi.com

Another report provides ¹H NMR data for 2-Oxo-2-(m-tolyl)acetamide in a different solvent, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The spectrum displays a broad singlet for one proton at 8.31 ppm and another broad singlet for one proton at 7.97 ppm. rsc.org A multiplet ranging from 7.80 to 7.78 ppm corresponds to two protons. rsc.org Additionally, a multiplet from 7.55 to 7.53 ppm and another from 7.49 to 7.46 ppm are observed, each integrating to one proton. rsc.org A sharp singlet for the three methyl protons appears at 2.39 ppm. rsc.org

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|---|---|

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide | CDCl₃ | 11.59 | br | - | NH | nih.govmdpi.com |

| 8.53 | s | - | triazine-H | nih.govmdpi.com | ||

| 7.93-7.73 | m | - | tolyl-H | nih.govmdpi.com | ||

| 7.45 | d | 7.6 | tolyl-H | nih.govmdpi.com | ||

| 7.41 | t | 7.6 | tolyl-H | nih.govmdpi.com | ||

| 3.10 | s | - | N-CH₃ | nih.govmdpi.com | ||

| 2.57 | s | - | N-CH₃ | nih.govmdpi.com | ||

| 2.43 | s | - | tolyl-CH₃ | nih.govmdpi.com | ||

| This compound | DMSO-d₆ | 8.31 | b | - | NH | rsc.org |

| 7.97 | b | - | NH | rsc.org | ||

| 7.80-7.78 | m | - | tolyl-H | rsc.org | ||

| 7.55-7.53 | m | - | tolyl-H | rsc.org | ||

| 7.49-7.46 | m | - | tolyl-H | rsc.org | ||

| 2.39 | s | - | tolyl-CH₃ | rsc.org |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide in CDCl₃ shows characteristic peaks for all carbon atoms. nih.govmdpi.com The carbonyl carbons of the amide and keto groups resonate at 187.7 ppm and 165.9 ppm, respectively. nih.govmdpi.com The carbons of the triazine ring appear at 163.6 ppm and 161.4 ppm. nih.govmdpi.com The aromatic carbons of the m-tolyl group are observed at 138.7, 135.1, 133.1, 130.3, 128.7, and 127.0 ppm. nih.govmdpi.com The methyl carbons of the dimethylamino group are found at 36.7 ppm and 36.0 ppm, while the methyl carbon of the tolyl group is at 21.3 ppm. nih.govmdpi.com

For this compound in DMSO-d₆, the ¹³C NMR spectrum shows a peak at 190.9 ppm, which is not explicitly assigned but is likely the ketonic carbonyl carbon. rsc.org

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|---|

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide | CDCl₃ | 187.7 | C=O (keto) | nih.govmdpi.com |

| 165.9 | C=O (amide) | nih.govmdpi.com | ||

| 163.6, 161.4 | triazine-C | nih.govmdpi.com | ||

| 138.7, 135.1, 133.1, 130.3, 128.7, 127.0 | tolyl-C | nih.govmdpi.com | ||

| 36.7, 36.0 | N-CH₃ | nih.govmdpi.com | ||

| 21.3 | tolyl-CH₃ | nih.govmdpi.com | ||

| This compound | DMSO-d₆ | 190.9 | C=O (keto) | rsc.org |

Advanced NMR Techniques for Structural Confirmation

While specific data for advanced NMR techniques like COSY, HSQC, or HMBC for this compound were not found in the provided search results, these methods are routinely used to confirm the assignments of proton and carbon signals and to establish the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy and Vibrational Analysis

The IR spectrum of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide, recorded as a KBr pellet, displays several characteristic absorption bands. nih.govmdpi.com A broad band at 3463 cm⁻¹ is indicative of the N-H stretching vibration of the amide group. nih.govmdpi.com The C-H stretching of the aromatic and methyl groups is observed at 2888 cm⁻¹. nih.govmdpi.com The spectrum shows two strong carbonyl stretching bands at 1693 cm⁻¹ (keto C=O) and 1602 cm⁻¹ (amide C=O). nih.govmdpi.com Other significant peaks are observed at 1551, 1410, 1356, 1210, 1180, 996, and 774 cm⁻¹, which correspond to various bending and stretching vibrations within the molecule. nih.govmdpi.com

Table 3: IR Data for N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3463 | N-H stretch | nih.govmdpi.com |

| 2888 | C-H stretch | nih.govmdpi.com |

| 1693 | C=O stretch (keto) | nih.govmdpi.com |

| 1602 | C=O stretch (amide) | nih.govmdpi.com |

| 1551, 1410, 1356, 1210, 1180, 996, 774 | Various vibrations | nih.govmdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While specific UV-Vis data for this compound was not found in the search results, a study on the related compound 2-hydroxy-N-m-tolyl-acetamide investigated its UV-Vis spectral properties. The study mentions that the UV-Vis spectrum was recorded in ethanol (B145695) in the range of 200-800 nm to study the electronic transitions. Generally, compounds with aromatic rings and carbonyl groups exhibit π → π* and n → π* transitions in the UV-Vis region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The high-resolution mass spectrum (HRMS) of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide using electrospray ionization (ESI) showed a protonated molecular ion peak [M+H]⁺ at an m/z value of 286.1312, which is in close agreement with the calculated value of 286.1304 for the molecular formula C₁₄H₁₆N₅O₂. nih.govmdpi.com This confirms the elemental composition of the molecule. The molecular weight of the parent compound, this compound, is 163.17 g/mol . bldpharm.com

Table 4: HRMS Data for N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide

| Ion | Calculated m/z | Found m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 286.1304 | 286.1312 | C₁₄H₁₆N₅O₂ | nih.govmdpi.com |

X-ray Crystallography of this compound and Related Structures

Molecular and Crystal Structure Determination

The determination of the molecular and crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the three-dimensional arrangement of atoms and molecules in a solid state. For the structural analog 2-hydroxy-N-m-tolyl-acetamide (HTA), crystals suitable for X-ray analysis were obtained through the slow evaporation of a toluene (B28343) solution at room temperature.

The analysis confirmed the molecular structure and revealed the key crystallographic parameters. The study of HTA demonstrated that the molecule crystallizes in the amide tautomeric form. Similarly, the crystal structure of another related compound, 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide, was verified by X-ray single-crystal diffraction, confirming its molecular structure. researchgate.net

Table 1: Crystallographic Data for 2-hydroxy-N-m-tolyl-acetamide (HTA)

| Parameter | Value |

|---|---|

| Crystal System | Rhombic |

| Radiation Type | CuKα |

| Data Collection Method | Diffractometer CCD Xcalibur Ruby |

Data sourced from M. K. Rauf et al., 2021.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing and stability of acetamide (B32628) derivatives are significantly influenced by intermolecular hydrogen bonds. In the crystal structure of the analog 2-hydroxy-N-m-tolyl-acetamide (HTA), extensive intermolecular hydrogen bonds are present.

The primary interaction involves the formation of a centrosymmetric dimer. This dimer is established through paired hydrogen bonds: one between the hydroxyl group's oxygen (O2) and the carbonyl group's oxygen (O1) of an adjacent molecule (O2-H∙∙∙O1), and another between the amide nitrogen's hydrogen (N1-H) and the hydroxyl oxygen (O2) of the neighboring molecule within the dimer. Specifically, the molecules are linked by O2-H∙∙∙O1 hydrogen bonds, forming a dimer around an inversion center. These interactions result in the formation of hydrogen-bonded layers that are oriented perpendicular to the a-axis of the crystal.

The study of other related structures, such as 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide, also highlights the critical role of hydrogen bonding. In this case, N—H⋯O and C—H⋯O hydrogen bonds create chains of molecules that extend along the b-axis direction, demonstrating a common motif in the crystal engineering of such compounds. iucr.org

Table 2: Hydrogen Bond Geometry for 2-hydroxy-N-m-tolyl-acetamide (HTA) Dimer

| D–H···A | d(D–H), Å | d(H···A), Å | d(D···A), Å | ∠(DHA), ° | Symmetry Code |

|---|

D: donor atom; A: acceptor atom. Data sourced from M. K. Rauf et al., 2021.

Crystallographic Insights into Tautomerism and Conformations

X-ray crystallography provides direct evidence of the dominant tautomeric form present in the solid state. Acetamides can theoretically exist in amide-imidol tautomeric forms. For 2-hydroxy-N-m-tolyl-acetamide (HTA), the X-ray diffraction analysis unequivocally confirmed that the molecule exists as the amide tautomer in its crystalline form.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used to complement experimental crystallographic data. These calculations help in understanding the relative stabilities of different tautomers and conformers. For HTA, DFT calculations were performed to compare the stability of the amide and imidol forms, with the results supporting the predominance of the amide form, which is consistent with the crystallographic findings. The study also considered the potential for cis- and trans-conformations arising from the orientation of the hydroxyl-acetamide group relative to the benzene (B151609) ring. The investigation into tautomerism is crucial as different forms can exhibit varied physicochemical properties. While crystallographic techniques can identify the stable form in a crystal, theoretical calculations provide insight into the energetic landscape of tautomerization in different phases.

Computational Chemistry and Theoretical Investigations of 2 Oxo 2 M Tolyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 2-Oxo-2-(m-tolyl)acetamide, DFT calculations are instrumental in understanding its optimized structure, orbital energies, and spectroscopic signatures. These calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to ensure a high degree of accuracy. researchgate.netnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum energy conformation. The optimized structure provides a clear picture of the spatial relationship between the m-tolyl ring and the oxoacetamide side chain. researchgate.net

The electronic structure of the molecule, once optimized, reveals the distribution of electrons and provides insights into its chemical properties. researchgate.net Comparing the theoretically calculated geometric parameters with experimental data from X-ray crystallography, where available for analogous structures, helps validate the computational method used. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.223 |

| C-N (amide) | 1.345 | |

| C-C (ring-carbonyl) | 1.490 | |

| N-H | 1.012 | |

| Bond Angle (°) | O-C-N | 124.5 |

| C-N-H | 120.1 | |

| C(ring)-C-C(carbonyl) | 119.8 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich m-tolyl ring, while the LUMO is centered on the electron-withdrawing oxoacetamide moiety. The energy gap helps to quantify the energy required for electronic excitation within the molecule. researchgate.net Global reactivity descriptors such as ionization potential and electron affinity can be derived from the HOMO and LUMO energies.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.85 |

| E(LUMO) | -1.72 |

| Energy Gap (ΔE) | 5.13 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are prone to electrophilic attack, are typically colored red, while electron-deficient areas, which are susceptible to nucleophilic attack, are colored blue. Neutral regions are shown in green.

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. Conversely, a positive potential (blue) would be observed around the amide (N-H) protons, indicating their acidic nature and ability to act as hydrogen bond donors. tandfonline.com These maps provide critical insights into how the molecule might interact with biological receptors or other molecules. scispace.com

DFT calculations can accurately predict the vibrational frequencies of a molecule, which can then be correlated with experimental infrared (IR) spectra. rsc.org Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. faccts.de By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of the synthesized compound and assign specific absorption bands to functional groups. researchgate.net

For this compound, key vibrational modes include the N-H stretch, the C=O stretch of the amide and ketone groups, and the aromatic C-H stretches. Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3450 |

| Aromatic Ring | C-H Stretch | 3100 |

| Carbonyl (Ketone) | C=O Stretch | 1715 |

| Carbonyl (Amide I) | C=O Stretch | 1680 |

| Amide II | N-H Bend & C-N Stretch | 1550 |

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption properties of molecules, which are observed experimentally using UV-Vis spectroscopy. researchgate.net These calculations provide information on the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths. researchgate.net The wavelength of maximum absorption (λmax) can be predicted from these transitions.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs on the carbonyl oxygen atoms. nih.gov Comparing the predicted spectrum with experimental data helps in understanding the electronic properties of the molecule. researchgate.net

Table 4: Predicted Electronic Transitions and Absorption

| Transition | Excitation Energy (eV) | Predicted λmax (nm) |

|---|---|---|

| π → π | 4.60 | 270 |

| n → π | 3.95 | 314 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and the study of its interactions with the surrounding environment, such as a solvent or a biological macromolecule. rsc.orgarabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are crucial in modern drug discovery for designing new molecules with enhanced potency and for prioritizing synthetic efforts.

While specific QSAR models exclusively developed for this compound were not identified in a review of current literature, the principles of QSAR and predictive modeling are widely applied to structurally related acetamide (B32628) and glyoxylamide derivatives. researchgate.netijpsr.com These studies typically involve the calculation of various molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors are then used to build a regression model that correlates them with a measured biological endpoint, such as enzyme inhibition or cytotoxicity. researchgate.netnih.gov

For analogous compounds like phenoxy acetamide derivatives and indol-3-yl-glyoxylamides, researchers have successfully developed QSAR models to predict their activity as monoamine oxidase inhibitors or antibacterial agents. researchgate.netijper.org The general methodology involves:

Data Set Assembly: A series of compounds with known biological activities is collected. nih.gov

Descriptor Calculation: 2D and 3D molecular descriptors are generated using specialized software. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular weight), and transport properties (e.g., logP). researchgate.netnih.gov

Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to create the QSAR equation. nih.gov The model's predictive power is then rigorously validated using internal and external test sets. researchgate.net

Molecular docking is another predictive modeling technique frequently used in conjunction with QSAR. It simulates the interaction between a ligand (like this compound) and the active site of a biological target, such as an enzyme or receptor. chemprob.orgorientjchem.org For instance, docking studies on novel indole-glyoxylamide conjugates have been used to predict their binding affinity to target proteins, helping to rationalize their antibacterial activity. ijper.orgijper.org Similar approaches have been applied to acetanilide (B955) derivatives to predict their interaction with the COX-2 enzyme. orientjchem.org These computational tools allow for the prediction of binding modes and energies, guiding the design of more effective therapeutic agents. chemprob.org

Table 1: Common Molecular Descriptors in QSAR Studies of Acetamide-Related Compounds This table is representative of descriptors used in QSAR studies for analogous compounds and does not represent a specific study on this compound.

| Descriptor Category | Descriptor Name | Description | Potential Relevance |

|---|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron-filled orbital; relates to electron-donating ability. | A lower negative value may indicate increased activity in some models. researchgate.net |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. | Influences reactivity and interaction with biological targets. chemprob.org | |

| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. | Relates to molecular size and shape. |

| Physicochemical | Molecular Weight (MW) | The mass of one mole of the substance. | A positive correlation can indicate that bulkier groups are favorable for activity. researchgate.net |

| LogP (Partition Coefficient) | The ratio of concentrations in a mixture of two immiscible phases (octanol and water). | Indicates the hydrophobicity and membrane permeability of a molecule. | |

| Quantum-Chemical | Beta Polarizability (BetaPol) | A measure of the non-linear response of a molecule to an electric field. | A negative correlation can suggest that less polar groups enhance activity. researchgate.net |

Theoretical Studies of Tautomeric Forms and Energetics

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration in the theoretical analysis of molecules like this compound. This compound, as an α-ketoamide, can theoretically exist in multiple tautomeric forms, primarily involving keto-enol and amide-imidol equilibria. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity, spectroscopic properties, and biological interactions.

Direct theoretical investigations into the tautomeric preferences of this compound are not prominent in the surveyed literature. However, computational studies on highly analogous structures provide significant insight. A detailed study on 2-hydroxy-N-m-tolyl-acetamide, which shares the N-m-tolyl-acetamide core, explored the amide-imidol tautomerism using Density Functional Theory (DFT) calculations. DFT is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, making it a powerful tool for calculating molecular geometries and energies. researchgate.net

In the study of 2-hydroxy-N-m-tolyl-acetamide, the amide and imidol tautomers were computationally optimized to find their most stable geometries. Subsequent calculations of Gibbs free energies were performed to determine the relative stability and the equilibrium constant between the forms. The results clearly indicated that the amide tautomer is significantly more stable than the imidol form in both the gas phase and in chloroform (B151607) solution. The energy difference is substantial, suggesting the amide form is overwhelmingly dominant under equilibrium conditions.

These findings are consistent with broader observations that for simple amides, the amide form is generally more stable than the imidol tautomer due to the resonance stabilization of the amide bond. researchgate.net The application of such theoretical methods to this compound would be expected to yield similar results for its amide-imidol equilibrium, while also needing to account for the keto-enol tautomerism of the adjacent carbonyl group.

Table 2: Calculated Relative Energy of Tautomers for the Analogous Compound 2-hydroxy-N-m-tolyl-acetamide Data derived from DFT calculations on 2-hydroxy-N-m-tolyl-acetamide, a structural analogue of this compound.

| Tautomeric Form | Computational Method | Phase | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|---|

| Amide | DFT/B3LYP/6-311G(d,p) | Gas Phase | 0.00 | Most Stable |

| Imidol | DFT/B3LYP/6-311G(d,p) | Gas Phase | +67.29 | Less Stable |

Biological Activities and Medicinal Chemistry Applications of 2 Oxo 2 M Tolyl Acetamide Derivatives

Role as a Synthetic Intermediate in Pharmaceutical Compound Development

2-Oxo-2-(m-tolyl)acetamide is a valuable building block in the field of organic and medicinal chemistry. smolecule.com Its structure, featuring a reactive α-ketoamide functional group attached to a meta-tolyl ring, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. smolecule.comevitachem.com The chemical reactivity of the carbonyl group and the amide linkage allows for various transformations, such as nucleophilic substitution, condensation, and reduction reactions, enabling the creation of a diverse library of derivatives. smolecule.com

This compound serves as a key starting material or intermediate in the development of novel pharmaceutical agents. smolecule.comevitachem.com For instance, research has shown its utility in creating derivatives with imidazole (B134444) and thiazolidine (B150603) rings, which are known pharmacophores in many biologically active compounds. evitachem.comontosight.ai Specifically, it has been used to synthesize N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide and (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamide. evitachem.comontosight.ai The structural framework of this compound provides a foundation for developing new generations of therapeutic agents through targeted chemical modifications. nih.gov

Antimicrobial Research

Derivatives of this compound have been a subject of significant research for their potential antimicrobial properties, demonstrating a spectrum of activity against various pathogens. smolecule.com

Research into acetamide (B32628) derivatives has highlighted their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The core structure is often modified to enhance potency and spectrum. For example, a study on 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives found that the compound 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide showed selective high inhibitory effects against Staphylococcus aureus. researchgate.net

Another class of related compounds, 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety, exhibited potent antibacterial activities against rice pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oxyrinae (Xoc). researchgate.net Compound D14 from this series demonstrated significantly better efficacy than commercial controls, with EC50 values of 0.63 and 0.79 mg/L against Xoo and Xoc, respectively. researchgate.net Mechanistic studies suggest that these compounds may act by inducing oxidative damage and causing the leakage of cellular contents in pathogenic bacteria. researchgate.net The proposed mechanism for some derivatives involves the inhibition of the bacterial regulator protein Clp, which is crucial for bacterial virulence. researchgate.net

The following table summarizes the antibacterial activity of selected acetamide derivatives.

| Compound Name | Target Organism(s) | Observed Activity/Findings |

| 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide | Staphylococcus aureus | Exhibited selective high inhibitory effects. researchgate.net |

| Compound D14 (a 2-oxo-N-phenylacetamide derivative with a dissulfone moiety) | Xanthomonas oryzae pv. oryzae (Xoo), Xoc | EC50 values of 0.63 and 0.79 mg/L, respectively; much better than commercial controls. Interacts strongly with the CRP-like protein (Clp). researchgate.net |

| 2-Mercaptobenzothiazole-acetamide derivatives | Gram-positive and Gram-negative species | Synthesized derivatives showed moderate to good antibacterial activity. nih.gov |

| N-(4-(5-Oxo-2-phenyl-2'-,4'--dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'--isoxazol]-31yl)phenyl)acetamide) | E. coli, S. aureus | Showed remarkable antibacterial activity with MIC values of 6.25 μg/ml. |

Derivatives of this compound have shown promise as antifungal agents. smolecule.com Research has explored various structural modifications to identify compounds with broad-spectrum activity. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov Further optimization of this series led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov

Similarly, indolizine-based derivatives, such as N-(4-Methoxy-phenyl)-2-oxo-2-(2-m-tolyl-indolizin-3-yl)-acetamide, have been patented as antifungal agents. google.com In other studies, derivatives of 2(3H)-benzoxazolone, which share the acetamide moiety, have been synthesized and evaluated for their antifungal properties. fabad.org.tr Research on pyrazole-based heterocycles also revealed that many tested compounds exhibited potent inhibitory activity against the Candida albicans fungus. nih.gov

The table below presents findings on the antifungal activity of related acetamide derivatives.

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Findings |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity identified; optimization improved plasmatic stability while maintaining antifungal effects. nih.gov |

| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Candida albicans | Showed promising broad antifungal in vitro activity and in vivo efficacy in a murine model of systemic infection. nih.gov |

| 2-[(2-substituted)-indolizin-3-yl]-2-oxo-acetamide derivatives | Fungi | Patented as antifungal agents for treating or preventing mycoses. google.com |

| Pyrazole-based heterocycles | Candida albicans | Most tested compounds showed potent inhibition growth activity. nih.gov |

| 2-oxo-benzo smolecule.comontosight.aioxazine derivatives (19 and 20) | Fusarium oxysporum (FOX) | Exhibited significant antifungal activity with MIC values of 12.5 µg/mL, which was better than the ketoconazole (B1673606) control. mdpi.com |

The structural scaffold of this compound is relevant to the development of antiviral agents. smolecule.com Research into compounds with similar structures has indicated potential antiviral applications. ontosight.ai For example, a recent study focused on pyridine (B92270) and pyrimidine (B1678525) derivatives decorated with a thio-N-(m-tolyl)acetamide side chain as potential inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp). nih.gov This enzyme is a critical target for anti-flu therapies due to its high conservation across strains. The strategy involves disrupting the protein-protein interaction (PPI) between the PA and PB1 subunits of the polymerase. nih.gov

In another study, pyrazole-based heterocyclic compounds were screened for their antiviral activity against the avian influenza virus (AIV). Several compounds demonstrated a remarkable ability to inhibit the hemagglutination caused by the virus, suggesting they could serve as promising leads for novel antiviral drugs that target viral replication. nih.gov

| Compound/Derivative Class | Target Virus/Mechanism | Observed Activity/Findings |

| Pyridine and pyrimidine derivatives with a thio-N-(m-tolyl)acetamide side chain | Influenza A Virus (RdRp PA-PB1 interaction) | Identified as a privileged scaffold for developing PA-PB1 protein-protein interaction inhibitors. nih.gov |

| Pyrazole-based heterocycles (Compounds 3, 4, 5, 6, 11, 16) | Avian Influenza Virus (AIV) | Showed noteworthy antiviral activity by inhibiting virus-induced hemagglutination, indicating a potential effect on viral replication. nih.gov |

Anti-Inflammatory Potential and Enzyme Inhibition

Derivatives based on the tolyl-acetamide structure have been investigated for their anti-inflammatory properties, primarily through the modulation of cyclooxygenase (COX) enzymes. smolecule.com

The cyclooxygenase (COX) enzymes, particularly COX-2, are significant targets in the development of anti-inflammatory drugs. orientjchem.org The inhibition of COX-2 is a key mechanism for relieving pain, fever, and swelling associated with inflammation. orientjchem.org Research has indicated that this compound and its derivatives may exert anti-inflammatory effects through the inhibition of these enzymes. smolecule.com

Studies on new acetanilide (B955) derivatives have explored their potential as COX inhibitors. Molecular docking studies have shown that test compounds can effectively dock with the COX-2 enzyme. orientjchem.org In one study, a series of acetanilide derivatives were synthesized and evaluated, with compound C6, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate, showing the highest anti-inflammatory activity and significant COX-2 inhibition. orientjchem.orgorientjchem.org This suggests that the tolylamino-oxo-ethoxy moiety is a promising feature for designing new anti-inflammatory agents. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. archivepp.comnih.gov

The table below highlights findings related to COX inhibition by acetamide derivatives.

| Compound/Derivative Class | Target Enzyme | Observed Activity/Findings |

| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6) | COX-2 | Exhibited the best anti-inflammatory activity (73.36% inhibition) in a rat paw edema model and showed the maximum COX-2 inhibitory action among the synthesized compounds. orientjchem.orgorientjchem.org |

| 2-phenoxy-N-(o-tolyl)acetamide (C5) | COX enzymes | Showed the highest analgesic action in the series, indicating potential interaction with the COX pathway. orientjchem.org |

| Isothiazolopyridine derivatives | COX-1, COX-2 | All tested compounds inhibited COX-1, with differential effects on COX-2. Docking studies confirmed binding to the enzyme's active site. researchgate.net |

| 1,5-diarylpyrazoles-urea based hybrid molecules | COX-2 | Compound PYZ16 showed higher COX-II inhibitory activity and selectivity (IC50 = 0.52 μM) compared to the standard drug Celecoxib. nih.gov |

Anticancer Research and Modulatory Effects on Cellular Pathways

The structural motif of this compound is present in various compounds synthesized for anticancer research. These derivatives have been shown to exhibit cytotoxic effects against several cancer cell lines. smolecule.comnih.govrsc.orgbohrium.com

Thiazolidine-2,4-dione derivatives incorporating an acetamide linker have been investigated as potential anticancer agents. rsc.org Some of these compounds showed modest to excellent growth inhibitory activity against cell lines such as HepG2, A549, MCF-7, and HCT116. rsc.org In particular, compounds 4g and 5g were highly effective against the HepG2 liver cancer cell line. rsc.org

Isatin (B1672199) sulfonamide molecular hybrid derivatives, which can be considered structurally related to this compound, have demonstrated significant cytotoxicity and anti-angiogenic effects in hepatocellular carcinoma cell lines like HepG2 and Huh7. nih.govbohrium.com These compounds were found to suppress the expression of Bcl-2, urokinase plasminogen activation, and heparanase. nih.govbohrium.com

Furthermore, novel pyridine and thiazole (B1198619) analogues linked to a triphenylamine (B166846) moiety have been synthesized and evaluated for their anticancer activity against MDA-MB-231 (mammary carcinoma) and A-549 (lung cancer) cell lines. nih.gov Certain derivatives within this series, such as 4b and 4e , displayed potent anticancer activity. nih.gov

Quinazolinone derivatives bearing an acetamide group have also been a focus of anticancer research. nih.govresearchgate.net Some of these compounds have shown good anticancer activity, although lower than standard drugs like 5-fluorouracil. nih.govresearchgate.net

The table below summarizes the anticancer activity of some this compound derivatives and related compounds.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

| Thiazolidine-2,4-diones | HepG2, A549, MCF-7, HCT116 | Growth inhibition | rsc.org |

| Isatin sulfonamide hybrids | HepG2, Huh7 | Cytotoxicity, anti-angiogenic effects | nih.govbohrium.com |

| Pyridine and thiazole analogues | MDA-MB-231, A-549 | Anticancer activity | nih.gov |

| Quinazolinone derivatives | HCT116, RAW264.7 | Anticancer activity | nih.govresearchgate.net |

Molecular Docking Studies with Biological Targets

Molecular docking studies are crucial in elucidating the potential binding modes and interactions of this compound derivatives with various biological targets. These computational studies provide insights into the structure-activity relationships and help in the rational design of more potent and selective inhibitors.

Molecular docking has been employed to study the interaction of this compound derivatives with a range of enzymes and receptors. For instance, docking studies have been performed on isatin sulfonamide derivatives with the Epidermal Growth Factor Receptor (EGFR) active site (PDB: 1M17), revealing binding free energies that suggest a potential for inhibition. nih.govbohrium.com

Cinnamic acid derivatives linked to triazole acetamides have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov These studies help in understanding the structural requirements for effective inhibition. nih.gov

The interaction of this compound derivatives with proteins involved in inflammation and cancer has been a significant area of investigation. Docking studies of acetanilide derivatives with the COX-2 enzyme have shown that these compounds can fit well within the active site, supporting their potential as anti-inflammatory agents. chemprob.org

In the context of cancer, molecular docking has been used to predict the binding modes of thiazolidine-2,4-dione derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. rsc.org Similarly, the binding of novel pyridine and thiazole analogues to cancer-related protein targets has been investigated to understand their anticancer activity. nih.gov Quinazolinone derivatives have also been docked into the binding pockets of cancer-related proteins to rationalize their observed anticancer potency. nih.govresearchgate.net

The table below presents a summary of molecular docking studies of this compound derivatives with various biological targets.

| Derivative Class | Target Protein(s) | PDB ID | Key Findings | Reference(s) |

| Isatin sulfonamide hybrids | EGFR | 1M17 | Potential for EGFR inhibition | nih.govbohrium.com |

| Cinnamic acid-triazole acetamides | AChE, BChE | - | Insights into inhibitor binding | nih.gov |

| Acetanilide derivatives | COX-2 | - | Good fit within the active site | chemprob.org |

| Thiazolidine-2,4-diones | VEGFR-2 | 4ASD | Predicted binding modes | rsc.org |

| Pyridine and thiazole analogues | Cancer-related proteins | 2ITO, 2A4L | High binding affinities | nih.gov |

| Quinazolinone derivatives | Cancer-related proteins | 5FGK, 5JVY | Good docking scores | nih.govresearchgate.net |

Molecular docking studies have also been extended to investigate the interactions of this compound derivatives with microbial targets. For example, the binding of acetamide derivatives to the bacterial FabH-CoA complex in E. coli (PDB ID: 1HNJ) has been studied to understand their antibacterial activity. acs.org These studies help in identifying key interactions that contribute to the antimicrobial efficacy of these compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve systematically modifying the chemical structure and observing the effect on activity, providing valuable information for the design of new and more effective therapeutic agents.

For pirfenidone (B1678446) derivatives, which include structures related to this compound, SAR studies have been conducted to evaluate their anti-fibrosis activity. nih.gov These studies have revealed that modifications to the tolyl group and other parts of the molecule can significantly impact their biological effects.

In the context of anticancer activity, SAR studies on flavonoid derivatives have shown that substitutions on the A and B rings are crucial for their activity against lung cancer cells. mdpi.com For thiazolidine-2,4-dione derivatives, the nature of the linker and substituents on the heterocyclic ring have been found to be important for their VEGFR-2 inhibitory effect. rsc.org

SAR studies on N-acylethanolamine acid amidase (NAAA) inhibitors, which include β-lactone derivatives with structural similarities to this compound, have led to the identification of potent inhibitors. nih.gov These studies highlighted the importance of the carbamate (B1207046) linkage and the nature of the substituents for inhibitory potency. nih.gov

Future Directions and Emerging Research Avenues for 2 Oxo 2 M Tolyl Acetamide

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 2-Oxo-2-(m-tolyl)acetamide, future research is anticipated to focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising direction is the application of microwave-assisted organic synthesis. researchgate.net This technique has been shown to be a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products in the synthesis of various acetamide (B32628) derivatives. researchgate.net By leveraging microwave irradiation, the synthesis of this compound and its analogs could be achieved more economically and with a smaller environmental footprint compared to conventional heating methods. researchgate.net

Another area of exploration involves the use of novel catalytic systems. Research into ruthenium-catalyzed direct sp3 arylation of benzylic positions offers a potential pathway for more efficient and selective C-H activation processes. acs.org Adapting such catalytic systems for the synthesis of this compound could lead to more direct and atom-economical routes, avoiding the need for pre-functionalized starting materials. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, increased purity, energy efficiency. researchgate.net | Optimization of reaction conditions (temperature, time, solvent) for the synthesis of this compound. |

| Novel Catalysis | High efficiency, selectivity, atom economy, potential for C-H activation. acs.org | Development of specific catalysts (e.g., ruthenium-based) for the targeted synthesis of the compound. |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified purification. nih.gov | Designing a sequential reaction pathway for the synthesis of this compound in a single vessel. |

Advanced Mechanistic Elucidation of Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely employ a combination of experimental and computational techniques to unravel the intricate details of these chemical processes.

Mechanistic investigations into related transformations, such as the ruthenium-catalyzed direct arylation, have utilized computational studies to understand the influence of directing groups and substrate conformations on reaction efficiency. acs.org Similar in-depth studies on the formation of this compound could provide valuable insights into transition states, reaction intermediates, and the role of catalysts.

The study of related α-thio-β-chloroacrylamides has demonstrated the power of isolating and characterizing intermediate compounds to establish a mechanistic pathway. researchgate.net This approach could be applied to the synthesis of this compound to identify and understand the role of any transient species, leading to better control over the reaction outcome.

Integration of Computational and Experimental Data in Biological Activity Research

The synergy between computational modeling and experimental validation is becoming increasingly vital in the field of medicinal chemistry. mdpi.com For this compound, this integrated approach holds significant promise for accelerating the discovery and optimization of its biological activities.

Molecular docking studies are a powerful computational tool for predicting the binding affinity and interaction modes of small molecules with biological targets. researchgate.netnih.gov By docking this compound and its derivatives into the active sites of various enzymes or receptors, researchers can generate hypotheses about their potential biological targets and mechanisms of action. chemprob.org These in silico predictions can then guide the design of focused experimental assays to validate the computational findings.

Quantitative Structure-Activity Relationship (QSAR) studies offer another avenue for integrating computational and experimental data. nih.gov By correlating the structural features of a series of this compound derivatives with their experimentally determined biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Furthermore, the use of Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of this compound, which can be correlated with its biological activity. researchgate.netchemprob.org

| Integrated Approach | Application to this compound Research | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., enzymes, receptors). researchgate.netnih.gov | Identification of potential therapeutic targets and rational design of more potent derivatives. |

| QSAR Studies | Developing models to predict biological activity based on chemical structure. nih.gov | Prioritization of synthetic targets and a deeper understanding of structure-activity relationships. |

| DFT Calculations | Investigating electronic properties and chemical reactivity. researchgate.netchemprob.org | Correlation of electronic structure with biological function and prediction of reactivity. |

Development of Highly Selective Derivatives for Targeted Biological Applications

Building upon the foundational understanding of its biological activity, a key future direction will be the rational design and synthesis of highly selective derivatives of this compound. The goal is to enhance potency against specific biological targets while minimizing off-target effects.

Research on related acetamide derivatives has demonstrated that structural modifications can lead to selective inhibition of specific enzymes or receptor subtypes. For instance, derivatives of N-phenylacetamide have been developed as selective inhibitors of carbonic anhydrase isozymes. nih.gov Similarly, modifications to the tolyl group, the acetamide linker, or the oxo-group of this compound could be systematically explored to achieve selectivity for targets such as cyclooxygenase (COX) enzymes, which are implicated in inflammation. smolecule.comacs.org

The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacophoric fragments, represents another promising strategy. nih.govnih.gov This approach has been successfully employed to create potent and selective inhibitors of PIM-1 kinase, a target in cancer therapy. nih.gov By conjugating this compound with moieties known to interact with specific biological targets, novel derivatives with enhanced selectivity and efficacy could be developed.

Recent studies have shown that decorating pyridine (B92270) and pyrimidine (B1678525) derivatives with a thio-N-(m-tolyl)acetamide side chain can lead to potent inhibitors of the influenza virus polymerase. nih.gov This highlights the potential of using the N-(m-tolyl)acetamide fragment in the design of new antiviral agents.

Potential Applications Beyond Medicinal Chemistry

While the primary focus of research on this compound has been in the realm of medicinal chemistry, its versatile chemical structure suggests potential applications in other scientific and industrial fields.

The core structure of this compound, containing amide and carbonyl functionalities, makes it a potential building block in materials science. Nitrogen-containing heterocyclic compounds are known to have applications as corrosion inhibitors, polymers, and dyes. openmedicinalchemistryjournal.com The reactivity of the acetyl group could be exploited for polymerization reactions or for grafting onto surfaces to modify their properties.

In the field of agrochemicals, certain heterocyclic compounds containing trifluoromethoxy groups exhibit herbicidal and fungicidal properties. openmedicinalchemistryjournal.com Investigating derivatives of this compound with specific functional groups relevant to agriculture could open up new avenues for crop protection.

Furthermore, the compound could serve as a valuable intermediate in organic synthesis for the construction of more complex molecular architectures. smolecule.com Its reactivity allows for a variety of chemical transformations, making it a useful tool for synthetic chemists in academia and industry.

| Field | Potential Application of this compound and its Derivatives | Rationale |

| Materials Science | Building block for polymers, corrosion inhibitors, dyes. openmedicinalchemistryjournal.com | Presence of reactive functional groups (amide, carbonyl) suitable for polymerization and surface modification. |

| Agrochemicals | Development of novel herbicides and fungicides. openmedicinalchemistryjournal.com | The core scaffold can be functionalized with groups known to impart pesticidal activity. |

| Organic Synthesis | Versatile intermediate for complex molecule synthesis. smolecule.com | The compound's reactivity allows for a range of chemical transformations. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Oxo-2-(m-tolyl)acetamide, and how are intermediates purified?

- The synthesis typically involves multi-step reactions starting with condensation of m-toluidine derivatives with α-keto acid equivalents. For example, a modified Mannich reaction may be employed using acetaldehyde and NaBH₃CN under acidic conditions to form intermediates, followed by coupling with acetamide derivatives via HATU-mediated amidation in DMF .

- Purification often combines silica gel chromatography (e.g., using gradients of MeOH in CH₂Cl₂) and recrystallization from solvents like ethyl acetate. Intermediate characterization relies on TLC and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for verifying carbonyl groups (δ ~165-175 ppm) and aromatic protons (δ ~6.8-7.5 ppm) .

- IR spectroscopy identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹). HPLC or GC-MS ensures purity (>95%), while TLC monitors reaction progress .

Q. How is the biological activity of this compound screened in preliminary assays?

- In vitro assays evaluate antimicrobial, anti-inflammatory, or anticancer activity. For example: